Nickel dihydroxide hydrate

Description

Properties

CAS No. |

36897-37-7 |

|---|---|

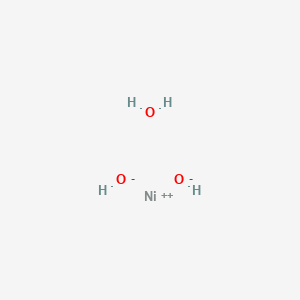

Molecular Formula |

H4NiO3 |

Molecular Weight |

110.724 g/mol |

IUPAC Name |

nickel(2+);dihydroxide;hydrate |

InChI |

InChI=1S/Ni.3H2O/h;3*1H2/q+2;;;/p-2 |

InChI Key |

JDFRWOBXOBOEIV-UHFFFAOYSA-L |

Canonical SMILES |

O.[OH-].[OH-].[Ni+2] |

Origin of Product |

United States |

Crystallography and Structural Characteristics of Nickel Hydroxide Hydrates

Polymorphic Forms: Alpha-Nickel Hydroxide (B78521) Hydrate (B1144303) (α-Ni(OH)₂·xH₂O)

The alpha form of nickel dihydroxide hydrate is a hydrated, semi-crystalline material often described as being turbostratic. nih.gov Its structure is characterized by layers of nickel hydroxide that are separated by intercalated water molecules and, frequently, various anions. frontiersin.org

Hydrotalcite-like Structure and Interlayer Species

The structure of α-Ni(OH)₂·xH₂O is analogous to that of hydrotalcite, a layered double hydroxide. researchgate.net In hydrotalcite-like structures, layers with a brucite-like (Mg(OH)₂) structure carry a net positive charge, which is balanced by intercalated anions and water molecules. rruff.info While α-Ni(OH)₂ does not inherently have the charge imbalance of a true layered double hydroxide (which arises from the substitution of divalent cations with trivalent cations), it readily incorporates anions into its interlayer spaces. researchgate.netrsc.org These intercalated species can include a variety of anions such as nitrates, carbonates, sulfates, and chlorides, which are often remnants from the synthesis process. mdpi.com The presence of these anions and water molecules between the nickel hydroxide sheets is a defining characteristic of the alpha phase. frontiersin.org

Variability in Hydration Degree (x) and Anion Intercalation

A key feature of α-Ni(OH)₂·xH₂O is the variability in its degree of hydration, represented by 'x' in its chemical formula, which typically ranges from 0.5 to 0.7. nih.govnih.gov This intercalated water, along with various anions, significantly expands the interlayer spacing (c-axis) to approximately 8 Å, compared to the more compact structure of β-Ni(OH)₂. nih.gov The specific type of intercalated anion can further influence this spacing; for instance, the presence of nitrate (B79036) ions can result in an interlayer spacing of around 7.38 Å, while larger anions can increase this distance even further. metu.edu.tracs.org This flexibility in the interlayer composition is a direct result of the weak interactions between the nickel hydroxide layers, allowing for the accommodation of different species. rsc.org

| Intercalated Anion | Typical Interlayer Spacing (Å) |

| OH⁻ | ~7.8 |

| CO₃²⁻ | ~7.8 |

| SO₄²⁻ | ~8.9 |

| Cl⁻ | ~7.8 |

| NO₃⁻ | ~7.38 |

Note: The table above provides typical interlayer spacing based on the dominant intercalated anion.

Turbostratic Nature and Structural Disorder

The term "turbostratic" is frequently used to describe the structure of α-Ni(OH)₂·xH₂O, referring to a high degree of stacking disorder. nih.govrsc.org In this arrangement, the individual nickel hydroxide layers are randomly translated and rotated relative to one another, leading to a loss of long-range crystallographic order in the c-direction. rsc.orgrsc.org This disorder is a consequence of the weak interlayer forces and the presence of intercalated species. rsc.org As a result, X-ray diffraction patterns of α-Ni(OH)₂ often exhibit broad and asymmetric peaks, particularly for reflections related to the c-axis. rsc.orgresearchgate.net This structural disorder is a significant factor in the material's electrochemical behavior.

Polymorphic Forms: Beta-Nickel Hydroxide (β-Ni(OH)₂)

The beta form of nickel dihydroxide is the more crystalline and thermodynamically stable phase. It is the form that occurs naturally as the mineral theophrastite. royalsocietypublishing.org

Intrinsic Hydration and Electrochemical Relevance

While the ideal β-Ni(OH)₂ structure does not have interlayer water, some degree of hydration can be present, particularly in electrochemically active forms. nih.gov This "intrinsic hydration" is distinct from the intercalated water of the alpha phase and is associated with water molecules weakly bonded to the nickel cations. nih.gov The presence of this associated water, along with structural disorder such as stacking faults, can enhance the electrochemical activity of β-Ni(OH)₂. nih.gov Well-crystallized β-Ni(OH)₂ generally exhibits lower electrochemical activity compared to its more disordered counterparts. nih.gov The transformation between the α and β phases, and their respective oxidized forms (γ-NiOOH and β-NiOOH), is fundamental to the operation of nickel-based rechargeable batteries. nih.govescholarship.org

Characterization of Structural Disorder and Defects

The ideal crystal lattices of nickel hydroxide hydrates are often disrupted by various forms of disorder, which significantly impact their physicochemical properties. These imperfections include stacking faults, mechanical stresses, the incorporation of ionic impurities, and hydrogen order-disorder transitions.

Stacking faults are planar defects that arise from errors in the sequence of atomic layers. In layered materials like nickel hydroxide, the relatively weak interactions between adjacent Ni(OH)₂ sheets make them susceptible to such defects. rsc.orgrsc.org These faults disrupt the regular stacking sequence, leading to localized domains with a different stacking order, for instance, the emergence of face-centered cubic (fcc) domains within the hexagonal close-packed (hcp) oxygen arrangement. rsc.org

The presence of stacking faults is a common feature in β-Ni(OH)₂ and is sometimes described as "badly crystalline." rsc.org This type of disorder primarily affects the alignment of layers along the c-axis. rsc.org The manifestation of stacking faults is readily observed in X-ray diffraction (XRD) patterns, where they cause selective broadening of certain reflections, particularly those with a non-zero l Miller index (hkl, l≠0). nih.govroyalsocietypublishing.org Computational simulations of XRD patterns have been employed to create structural models and quantify the extent of these defects. rsc.org Vibrational spectroscopy has also been instrumental in identifying the presence of both alpha and beta phases in materials that exhibit stacking fault disorder. rsc.org

| Manifestation of Stacking Faults | Analytical Technique | Observations |

| Broadening of specific XRD peaks | X-ray Diffraction (XRD) | Selective broadening of (hkl) reflections where l ≠ 0. nih.gov |

| Presence of fcc domains | XRD Pattern Simulation (e.g., DIFFaX) | Allows for the estimation of the amount of stacking fault defects. rsc.org |

| Coexistence of α and β phases | Vibrational Spectroscopy (Infrared and Raman) | Reveals the presence of both phases within a single disordered material. rsc.org |

Internal mechanical stresses are another significant form of disorder in nickel hydroxide hydrates, arising from several factors that disrupt the lattice. The incorporation of large polyatomic anions, such as nitrate, into either the lattice sites or the interlayer spaces of α-Ni(OH)₂ can introduce significant mechanical stress due to size mismatch. nih.govresearchgate.net

A notable source of internal stress is the chemical aging process where α-Ni(OH)₂ transforms into β-Ni(OH)₂. This transformation involves a substantial change in the unit cell's c-parameter, contracting from approximately 8.0 Å to 4.6 Å, which induces compressive and tensile forces along the c-direction of the α- and β-phases, respectively. nih.gov Furthermore, the removal of interlayer water from nickel hydroxide films upon drying can lead to changes in material density, causing internal stresses that are evidenced by shifts in lattice vibrational modes and visible cracking of the films. nih.gov

| Source of Mechanical Stress | Structural Impact |

| Incorporation of large anions (e.g., nitrate) | Lattice distortion due to size mismatch. nih.govresearchgate.net |

| Chemical aging of α- to β-Ni(OH)₂ | Compressive and tensile forces due to changing c-parameter (8.0 Å to 4.6 Å). nih.gov |

| Dehydration of films | Changes in material density leading to internal stresses and cracking. nih.gov |

| Redox cycling in batteries | Stresses arising from density differences between Ni(OH)₂ and NiOOH. nih.gov |

The structure of nickel hydroxide is frequently modified by the incorporation of foreign ions, both cations and anions. During the synthesis of α-Ni(OH)₂, which is often precipitated from nickel(II) salts, counterions from the precursor salt are commonly incorporated into the structure. nih.govroyalsocietypublishing.org Anions such as nitrate, chloride, sulfate (B86663), and carbonate can occupy either the interlayer region or substitute for hydroxide ions in the main lattice. nih.gov Anions situated in the interlayer space tend to be more stable. nih.gov

The incorporation of trivalent cations like aluminum (Al³⁺) or iron (Fe³⁺) can lead to the formation of layered double hydroxides (LDHs), which are structurally related to α-Ni(OH)₂. escholarship.orgresearchgate.net These cationic substitutions can stabilize the α-phase and prevent its conversion to the β-phase. mdpi.com For instance, recent studies have shown that trace iron impurities from electrolytes can readily incorporate into NiOOH films, forming a Ni-Fe layered double (oxy)hydroxide phase that is critical for high oxygen evolution reaction activity. escholarship.org

| Type of Ionic Impurity | Location in Structure | Structural Impact |

| Anions | ||

| Nitrate (NO₃⁻) | Interlayer space or lattice hydroxide sites | Can cause mechanical stress; may form basic nickel salts. nih.gov |

| Chloride (Cl⁻), Sulfate (SO₄²⁻), Carbonate (CO₃²⁻) | Interlayer space or lattice hydroxide sites | Stabilize the α-phase structure. nih.gov |

| Cations | ||

| Aluminum (Al³⁺) | Substitution for Ni²⁺ in the hydroxide layers | Stabilizes the α-phase; forms layered double hydroxides. researchgate.net |

| Iron (Fe³⁺) | Substitution for Ni²⁺ in the hydroxide layers | Forms a Ni-Fe layered double (oxy)hydroxide phase. escholarship.org |

| Cobalt (Co²⁺), Zinc (Zn²⁺), etc. | Substitution for Ni²⁺ in the hydroxide layers | Modifies electrochemical and physical properties. |

The arrangement of hydrogen atoms within the nickel hydroxide lattice can undergo transitions between ordered and disordered states, particularly under external pressure. At ambient conditions, the hydrogen atoms in β-Ni(OH)₂ are in an ordered arrangement. acs.org However, high-pressure synchrotron X-ray powder diffraction (XRPD) measurements combined with first-principles calculations have revealed a pressure-induced hydrogen order-disorder transition in β-Ni(OH)₂. acs.org

This transition occurs at approximately 5 GPa. acs.org As pressure increases, the interlayer separation and the distance between hydrogen atoms decrease, leading to increased H-H repulsion. acs.org This repulsion forces the O-H axis to deviate from its ideal orientation, causing a disordering of the hydrogen arrangement. acs.org This phenomenon suggests that pressure-induced hydrogen order-disorder transitions may be a general characteristic of layered hydroxides. acs.org

Related Layered Nickel-Containing Hydroxide Systems

Beyond the primary α and β polymorphs, several related layered structures exist that are important in understanding the broader chemistry of nickel hydroxides. These include intercalated α-derivatives and basic nickel salts.

The layered structure of α-Ni(OH)₂ readily allows for the intercalation of various species between its sheets, leading to the formation of α-derivatives. The intercalated water molecules in the parent α-phase can be replaced by other molecules, such as surfactants. For example, dodecyl sulfate has been used to create surfactant-intercalated α-nickel hydroxide, where single sheets of Ni(OH)₂ are separated by the surfactant molecules. nih.gov This intercalation significantly expands the interlayer spacing.

Basic nickel salts are another class of related materials. These compounds, such as nickel hydroxynitrates, have the general formula Ni(OH)₂₋ₓ(A)ₓ·nH₂O, where A is an anion like nitrate (NO₃⁻). nih.gov For instance, compounds like Ni₃(OH)₄(NO₃)₂ are considered layered hydroxysalts. rsc.org These materials are structurally similar to α-Ni(OH)₂, but the anion is directly bonded to the nickel cations. nih.gov Unlike α-Ni(OH)₂, some basic nickel salts can be prepared in an anhydrous form. nih.gov

| Compound Type | Intercalated/Incorporated Species | Key Structural Feature |

| Intercalated α-Derivatives | ||

| Surfactant-intercalated α-Ni(OH)₂ | Dodecyl sulfate, cetyltrimethylammonium bromide, p-aminobenzoate | Replacement of interlayer water with larger organic molecules, increasing the c-parameter. nih.gov |

| Basic Nickel Salts | ||

| Nickel Hydroxynitrate (NHN) | Nitrate (NO₃⁻) | Nitrate anions are directly bonded to nickel cations; can be anhydrous. nih.gov |

| Layered Hydroxysalts | Nitrate (NO₃⁻) | Often present in interstratified nickel hydroxide materials. rsc.org |

Crystallography and Structural Characteristics of Nickel Carbonate Hydroxide Hydrates

Nickel carbonate hydroxide hydrates are a class of inorganic compounds whose stoichiometry can be variable. They are often referred to in literature by the general formula xNiCO₃·yNi(OH)₂·zH₂O, with specific examples including Ni₃(CO₃)(OH)₄·xH₂O and Ni₂(CO₃)(OH)₂·4H₂O. rsc.org The nomenclature for these compounds can be ambiguous, with the term "basic nickel carbonate" frequently used to describe them.

Structurally, these materials are characterized by layered, brucite-like or hydrotalcite-like frameworks. mdpi.com The fundamental structure consists of nickel hydroxide sheets, between which carbonate ions (CO₃²⁻) and water molecules are intercalated. This intercalation is a defining feature of their crystal structure. The presence of carbonate groups in the structure increases the material's hydrophilicity. mdpi.com

The precise crystallographic details are often determined through techniques such as X-ray diffraction (XRD). rsc.org Research has shown that the synthesis conditions and the degree of hydration play a significant role in influencing the material's crystallinity and the chemistry of its defects. For example, in bimetallic nickel-cobalt (B8461503) carbonate hydroxide hydrates, the crystallite size has been found to decrease as the concentration of nickel is reduced. researchgate.net

Detailed Research Findings

Advanced characterization methods have provided deeper insights into the structural properties of these hydrates. Studies utilizing synchrotron X-ray diffraction and Fourier-transform infrared spectroscopy (FTIR) have identified the presence of oxygen vacancies within the crystal lattice. These vacancies are reported to be preferentially located at the nickel sites. The same studies have also indicated that the Ni²⁺ ions can exist in mixed spin states and that the oxygen octahedra surrounding the nickel ions exhibit distortions.

For the specific phase identified as Ni₂(CO₃)(OH)₂·4H₂O, powder XRD analysis has been matched to the JCPDS card number 00-038-0714. rsc.org The broadness of the diffraction peaks in the pattern suggests that the material has a nanostructured morphology. rsc.org

Below is a table summarizing the crystallographic data obtained from the XRD pattern for this specific nickel carbonate hydroxide hydrate phase.

Table 1: XRD Data for Nickel Carbonate Hydroxide Hydrate (Ni₂(CO₃)(OH)₂·4H₂O) rsc.org

| Diffraction Angle (2θ) | d-spacing (Å) |

|---|---|

| 11.3° | 9.05 |

| 19.9° | 5.1 |

| 38.5° | 2.7 |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ni(OH)₂·nH₂O |

| Nickel Carbonate Hydroxide Hydrates | xNiCO₃·yNi(OH)₂·zH₂O |

| Nickel-cobalt carbonate hydroxide hydrate | (Ni,Co)ₓ(CO₃)ᵧ(OH)₂·nH₂O |

| Water | H₂O |

Advanced Synthesis Methodologies for Controlled Nickel Hydroxide Hydrate Architectures

Solution-Phase Precipitation Techniques

Solution-phase precipitation represents a versatile and widely utilized approach for the synthesis of nickel dihydroxide hydrate (B1144303). These methods involve the reaction of a nickel salt precursor with a precipitating agent in a liquid medium, leading to the formation of solid Ni(OH)₂·nH₂O. The careful control of reaction parameters is crucial in determining the final product's characteristics.

Chemical Precipitation and pH Control

Chemical precipitation is a straightforward and scalable method for producing nickel dihydroxide hydrate. It typically involves the addition of an alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to an aqueous solution of a nickel (II) salt, like nickel nitrate (B79036) (Ni(NO₃)₂) or nickel sulfate (B86663) (NiSO₄). The fundamental reaction involves the combination of Ni²⁺ and OH⁻ ions to form the precipitate once the solubility product is exceeded.

The pH of the precipitation medium is a critical parameter that profoundly influences the phase, crystallinity, and morphology of the resulting this compound. Generally, precipitation at lower pH values and ambient temperatures tends to favor the formation of the α-Ni(OH)₂ phase, which is characterized by a layered structure with intercalated water molecules and other ions. acs.orgsemanticscholar.org Conversely, higher pH values and elevated temperatures promote the formation of the more crystalline and thermodynamically stable β-Ni(OH)₂ phase. acs.orgsemanticscholar.org

Research has demonstrated a clear correlation between the final pH of the reaction mixture and the resulting particle morphology. For instance, in a hydrothermal synthesis without certain anions, the morphology of β-Ni(OH)₂ can be tuned by adjusting the amount of NaOH added. Irregular nanosheets are formed at very low NaOH concentrations, while regular hexagonal nanosheets are obtained at intermediate concentrations, and polyhedral nanoparticles form at higher concentrations. researchgate.net This highlights the power of pH control in directing the self-assembly and growth of nickel hydroxide nanostructures. mobt3ath.comroyalsocietypublishing.org

Table 1: Effect of pH on the Morphology of β-Ni(OH)₂ Synthesized via Hydrothermal Method

| Amount of NaOH added (mmol) | Resulting Morphology | Typical Dimensions |

| < 0.02 | Irregular thin nanosheets | Thickness: 20–50 nm |

| 0.35 - 0.55 | Regular hexagonal nanosheets | Width: 150–500 nm, Thickness: 40–80 nm |

| 1.50 - 3.00 | Polyhedral nanoparticles | Average Diameter: 50–90 nm |

Data sourced from a study on the influence of OH⁻ ions on the morphologies of nanosized nickel hydroxide. researchgate.net

Sol-Gel Synthesis Routes

The sol-gel method offers a pathway to produce highly pure and homogenous this compound nanoparticles with a narrow size distribution at relatively low temperatures. This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, a nickel precursor, such as nickel acetate (B1210297) or nickel nitrate, is dissolved in a solvent, followed by hydrolysis and condensation reactions initiated by the addition of a base or a complexing agent. researchgate.net

The process starts with the formation of a colloidal suspension (sol) of nickel hydroxide precursors. Subsequent drying of the sol leads to the formation of a gel, which is a continuous network of particles with entrapped solvent. The properties of the final material can be controlled by various parameters, including the choice of precursor, the solvent, the pH of the solution, and the drying conditions. For example, the use of different nickel salts (e.g., Ni(NO₃)₂, NiCl₂, NiSO₄) and bases (e.g., NaOH, KOH) can result in NiO particles of varying sizes after calcination of the initial nickel hydroxide gel. researchgate.net One study reported the synthesis of ultrafine nickel hydroxide particles with a unique chain-bead-like configuration by using polyethylene (B3416737) glycol as a control agent in a sol-gel process.

Chemical Aging Processes

Chemical aging is a crucial post-precipitation step that involves holding the freshly formed this compound precipitate in its mother liquor or another solution for a specific duration, often at an elevated temperature. This process promotes the transformation of the initially formed, often metastable and disordered α-Ni(OH)₂, into the more crystalline and stable β-Ni(OH)₂ phase. royalsocietypublishing.orgmdpi.com This transformation is a recrystallization process, sometimes referred to as Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable ones.

The rate and extent of this phase transformation are influenced by several factors, including temperature, pH, and the composition of the aging medium. rsc.org Aging at higher temperatures generally accelerates the conversion to the β-phase. rsc.org The pH of the aging solution also plays a significant role; for instance, aging α-nickel hydroxide in a concentrated alkaline solution like KOH facilitates its transformation into β-Ni(OH)₂. researchgate.net Studies have shown that during aging, there is an ordering of the crystal lattice defects, leading to a more well-defined crystalline structure. However, this increase in crystallinity can sometimes lead to a decrease in the electrochemical utilization of the material.

Hydrothermal and Solvothermal Synthesis for Bulk and Nanostructured Materials

Hydrothermal and solvothermal synthesis are powerful techniques for producing highly crystalline and morphologically controlled this compound. Both methods involve heating the precursor solution in a sealed vessel, known as an autoclave, above the boiling point of the solvent. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs a non-aqueous solvent or a mixture of water and an organic solvent. researchgate.net

These methods allow for precise control over the size, shape, and dimensionality of the resulting nanostructures by tuning parameters such as reaction temperature, time, precursor concentration, and the type of solvent or surfactant used. For example, hydrothermal synthesis has been used to create various β-Ni(OH)₂ morphologies, including hexagonal lamellae, flower-like aggregates, and hollow spheres by using polymers and surfactants as structure-directing agents. mobt3ath.com The use of mixed solvents, such as water and ethanol (B145695) or ethylene (B1197577) glycol, in solvothermal synthesis can also effectively control the morphology of the final product, yielding structures like nanosheets and nanoflowers. researchgate.net The choice of solvent is critical; for instance, using an ethanol solvent alone in a solvothermal process has been shown to produce 3D flower-like porous structures assembled from 2D nanosheets.

Table 2: Influence of Solvent on Ni-based Hydroxide Morphology in Solvothermal Synthesis

| Solvent System | Resulting Morphology | Reference |

| Ethanol | 3D flower-like porous structures from 2D nanosheets | |

| tert-butanol-water (TBA-H₂O) mixture | Microspheres | |

| N,N-dimethylformamide (DMF) | Spherical nanosheets |

Electrochemical Deposition and Growth Strategies

Electrochemical methods provide an alternative route to synthesize this compound, typically in the form of thin films or coatings directly onto a conductive substrate. These techniques offer excellent control over the film thickness, morphology, and adherence to the substrate.

Electrochemical Precipitation

Electrochemical precipitation involves the generation of hydroxide ions (OH⁻) at the surface of an electrode (typically the cathode) by the electrochemical reduction of a precursor species in the electrolyte. For instance, in a solution containing nickel nitrate, the nitrate ions can be reduced at the cathode to generate OH⁻ ions. This localized increase in pH at the electrode surface causes the precipitation of nickel hydroxide onto the substrate when the solubility product of Ni(OH)₂ is exceeded.

The morphology, density, and phase of the deposited nickel hydroxide film can be precisely controlled by manipulating the electrochemical parameters such as current density, deposition potential, temperature, and the composition of the electrolytic bath. Research has shown that a specific precipitation current density can produce the most compact and homogeneous film structures. Furthermore, the temperature of the electrolytic bath can influence the phase of the product, with lower temperatures favoring the formation of α-nickel hydroxide and higher temperatures promoting the β-phase. This method is particularly advantageous for creating binder-free electrodes, where the active material is grown directly on the current collector.

Morphological Control and Nanostructure Engineering

The functionality and performance of this compound in various applications are intrinsically linked to its morphology and crystal structure. Consequently, significant research has focused on developing advanced synthesis methodologies that allow for precise control over these characteristics. By manipulating reaction conditions, researchers can engineer a variety of nanostructures, including nanoflakes, nanosheets, and hollow spheres, each with unique properties. This section delves into the formation of these specific architectures and examines the influence of key synthesis parameters on the final product's morphology and crystallinity.

Formation of Nanoflakes, Nanosheets, and Hollow Spheres

The controlled synthesis of this compound has yielded a diverse array of nanostructured morphologies, with nanoflakes, nanosheets, and hollow spheres being among the most extensively studied due to their high surface area and novel properties.

Nanoflakes are two-dimensional structures that can be synthesized through various methods. A chemical synthesis approach using double templates of surfactant liquid crystal and hydrogen bubbles from a reducing agent has been shown to produce mesoporous nickel/nickel (II) hydroxide nanoflakes. researchgate.netnih.gov Another method involves a two-step process starting with the chemical bath deposition of Ni(OH)₂ nanoflake layers, which can then be transformed into other materials. rsc.org Microwave-assisted synthesis offers a rapid route; pure α-Ni(OH)₂ nanoflakes have been successfully synthesized in as little as 10 minutes at 150°C without the need for surfactants. mdpi.com These nanoflakes often self-assemble into larger, three-dimensional hierarchical structures, such as flower-like clusters. mdpi.com

Nanosheets , which are atomically thin layers, are another prominent morphology. Hydrothermal and solvothermal methods are commonly employed for their fabrication. brieflands.com For example, flower-like structures composed of interwoven nickel hydroxide nanosheets with a thickness of approximately 35 ± 9 nm have been synthesized via a hydrothermal process in an ethanol-water solvent. brieflands.com A surfactant-assisted method at the water-air interface can produce hexagonal, island-shaped nanosheets with a thickness of just 3–6 nm. researchgate.netrsc.org The concentration of the surfactant can influence the morphology, leading to more curly and wrinkled nanosheets with increasing concentration. rsc.org Additionally, rapid, microwave-assisted hydrothermal synthesis can yield aggregates of layered α-Ni(OH)₂ nanosheets. nih.gov

Hollow Spheres represent a unique three-dimensional architecture with a hollow interior and a shell composed of smaller nanostructures. A prevalent synthesis strategy is the use of a sacrificial template. In this method, Ni(OH)₂ nanoflakelets are deposited onto the surface of polymer particles, such as polystyrene (PS) or styrene-acrylic acid copolymer (PSA), to form a core-shell structure. scientific.netnih.gov The polymer core is subsequently removed by dissolving it in a solvent like toluene (B28343) or by calcination, leaving behind a hollow sphere of nickel hydroxide or nickel oxide, respectively. scientific.netnih.gov A template-free, one-pot method has also been developed, which involves the use of a complexing agent to control the precipitation rate, allowing petal-like nanobuilding units to self-assemble into hollow spheres. acs.org Other techniques include solvent displacement crystallization, where a nickel salt solution is injected into a displacement solvent like isopropyl alcohol to form hollow spheres. powdermat.org

Influence of Synthesis Parameters on Morphology and Crystallinity

The final morphology and crystalline phase (either α-Ni(OH)₂ or β-Ni(OH)₂) of this compound are highly dependent on the synthesis parameters. mdpi.com Careful control of these variables is essential for tailoring the material's properties for specific applications.

Temperature is a critical parameter that directly influences the crystalline phase and degree of crystallinity. neliti.comcyberleninka.ru Generally, lower synthesis temperatures favor the formation of the less crystalline, hydrated α-Ni(OH)₂ phase. neliti.comcyberleninka.ruias.ac.in For instance, ammonia-induced precipitation at 4°C yields α-nickel hydroxide. ias.ac.in Conversely, higher temperatures (typically above 25°C) promote the formation of the more stable and highly crystalline β-Ni(OH)₂. neliti.comcyberleninka.ruias.ac.in In microwave-assisted synthesis, increasing the temperature not only encourages the transition from the α to the β phase but also leads to an increase in the crystalline domain size and a decrease in the interlayer spacing of nanosheets. mdpi.comnih.gov

Reaction Time and pH are also crucial variables. The duration of the synthesis can affect both the product yield and its phase composition. In microwave synthesis of nanosheets, longer reaction times lead to higher yields. nih.gov Interestingly, for nanoflake synthesis, a short reaction time of 10 minutes at 150°C produced pure α-phase, whereas extending the time to 30 minutes resulted in a mixture of α and β phases. mdpi.com The pH of the reaction medium, controlled by the type and concentration of the alkali (e.g., NaOH, ammonia), also has a profound effect on the phase and structural disorder of the precipitated nickel hydroxide. nih.gov

Additives and Templates provide another level of control over nanostructure engineering. Surfactants can be used to direct the formation of specific morphologies, such as the curly and wrinkled features observed in nanosheets. rsc.org The use of sacrificial templates, like polymer microspheres, is a well-established method for creating hollow architectures. scientific.netnih.gov

The table below summarizes the influence of various synthesis parameters on the characteristics of this compound.

Table 1: Influence of Synthesis Parameters on this compound Properties

| Parameter | Effect | Resulting Morphology/Phase | Citation |

|---|---|---|---|

| Temperature | Low temperature (~4°C) | Favors formation of α-Ni(OH)₂ | ias.ac.in |

| High temperature (>25°C) | Favors formation of highly crystalline β-Ni(OH)₂ | neliti.comias.ac.in | |

| Increasing microwave temperature | Increases crystalline domain size, enlarges nanoflake clusters, promotes α to β phase transition | mdpi.comnih.gov | |

| Reactant Concentration | Higher NiSO₄ concentration | Forms bigger hollow spheres with narrower size distribution | powdermat.org |

| Optimized nickel chloride and urea (B33335) concentration | Produces uniform, monodispersed hierarchical microspheres | tandfonline.com | |

| Nickel ion concentration | Controls thickness of nanoflakes and diameter of hollow spheres | acs.org | |

| Reaction Time | Increasing microwave time | Increases reaction yield of nanosheets | nih.gov |

| Short microwave time (10 min @ 150°C) | Formation of pure α-Ni(OH)₂ nanoflakes | mdpi.com | |

| Longer microwave time (30 min @ 150°C) | Formation of mixed α and β phases | mdpi.com | |

| Additives/Templates | Surfactants | Can produce curly, wrinkled nanosheets | rsc.org |

| Polymer spheres (PS, PSA) | Act as sacrificial templates to form hollow spheres | scientific.netnih.gov |

Theoretical and Computational Frameworks for Nickel Hydroxide Hydrate Research

Density Functional Theory (DFT) Applications for Electronic and Structural Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of nickel dihydroxide hydrate (B1144303). researchgate.netaip.orgrsc.orgbohrium.com By solving the quantum mechanical equations that govern the behavior of electrons, DFT can predict a wide range of material properties with a high degree of accuracy. To better account for the strong electron correlation effects in the 3d shell of nickel ions, a correction term (DFT+U) is often employed. aip.orgscispace.com This approach has been shown to improve the description of both electronic spectra and structural stability. aip.org

First-principles calculations based on DFT have been instrumental in determining the magnetic ground state of nickel dihydroxide (β-Ni(OH)₂). researchgate.net These studies support that β-Ni(OH)₂ is an A-type antiferromagnetic (AAFM) material, where ferromagnetic layers are coupled antiferromagnetically along the c-direction. researchgate.netaps.org This theoretical finding is in agreement with experimental observations. aps.org The energy difference between the A-AFM and ferromagnetic (FM) states has been calculated to be -4.2 meV for Ni, confirming the stability of the AAFM configuration. osti.gov The magnetic moment on the nickel atoms is estimated to be around 1.7–1.8 µB. aps.org

Table 1: Calculated Magnetic Properties of β-Ni(OH)₂

| Property | Calculated Value | Reference |

|---|---|---|

| Magnetic Ground State | A-type Antiferromagnetic (AAFM) | researchgate.netaps.org |

| Energy Difference (E_AFM - E_FM) | -4.2 meV | osti.gov |

The electrochemical behavior of nickel hydroxide (B78521) is intrinsically linked to the movement of protons within its layered structure. rsc.org The oxidation of nickel hydroxide to nickel oxyhydroxide (NiOOH) involves the diffusion of protons through the lattice. rsc.orgresearchgate.net This process of proton intercalation and deintercalation is fundamental to the charge and discharge cycles in battery applications. sc.edu

The surface of nickel dihydroxide hydrate plays a crucial role in its catalytic and electrochemical applications. DFT calculations have been employed to model the surface reactivity and the mechanisms of adsorption of various species. aip.orgrsc.orgbohrium.com

First-principles investigations have explored the wetting behavior of β-Ni(OH)₂ and β-NiOOH. rsc.org Water interacts weakly with the β-Ni(OH)₂(001) surface, which is consistent with its small dipole moment. rsc.org In contrast, water binds strongly to the β-NiOOH(001) surface due to an increased surface dipole moment and the presence of unsaturated oxygen atoms that facilitate hydrogen bonding. rsc.org

The adsorption of CO₂ on porous nickel hydroxides has also been studied. The presence of surface hydration significantly enhances the reversible adsorption of CO₂ from ambient air. acs.org DFT has been used to postulate that doping with higher-valency metals can create a net basicity on the surface, thereby increasing the binding energy of CO₂. acs.org

Furthermore, DFT has been used to study the adsorption of hydroxyl (OH) groups on Ni(111) surfaces. researchgate.net At low coverage, OH adsorption is strong, with the adsorbate carrying a significant negative charge. researchgate.net However, due to repulsion between the highly charged adsorbates, adsorption becomes less favorable as coverage increases. researchgate.net

DFT calculations provide valuable insights into the phase stability and potential phase transitions in this compound. rsc.orgucsd.edu First-principles investigations have predicted that the removal of hydrogen from β-Ni(OH)₂ leads to a biphasic reaction, transforming it to β-NiOOH with a change in the stacking sequence from T1 to P3. ucsd.eduresearchgate.net Further oxidation of β-NiOOH is predicted to require a significant voltage step, making substantial capacity increases from the β phase unlikely with aqueous electrolytes. ucsd.edu

Computational studies have also been used to construct Pourbaix diagrams, which map out the stable phases of a material as a function of potential and pH. osti.gov These diagrams indicate that over a pH range of 9 to 12, Ni metal transitions to a passive state, forming Ni(OH)₂ at approximately 0.1 V vs. RHE. osti.gov This Ni(OH)₂ phase remains stable up to around 1.5 V, where it oxidizes to NiOOH. osti.gov

High-pressure studies combining synchrotron X-ray powder diffraction and DFT calculations have revealed a pressure-induced hydrogen order-disorder transition in β-Ni(OH)₂ at around 5 GPa. acs.org Below this pressure, the crystal structure maintains P-3m1 symmetry, but a disordered structure with P-3 symmetry becomes energetically favorable at higher pressures due to the loss of mirror symmetry from hydrogen disorderness. acs.org

First-Principles Calculations for Material Behavior

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, offer a robust framework for understanding the behavior of materials like this compound. ucsd.educambridge.org These calculations have been used to predict a variety of properties, including structural parameters, electronic band structures, and vibrational frequencies.

For β-Ni(OH)₂, first-principles calculations predict it to be a semiconductor with a direct band gap of approximately 3.0 eV at the Γ point. researchgate.netaps.org This is consistent with experimental values of 3.0–3.5 eV. aps.orgosti.gov Interestingly, computational studies have revealed an exception to the quantum size effect in Ni(OH)₂, where monolayers have a smaller bandgap (around 2.17 eV) than the bulk material due to the presence of low-energy surface states. aip.org

Table 2: Calculated Electronic Properties of β-Ni(OH)₂

| Property | Calculated Value | Reference |

|---|---|---|

| Band Gap (Bulk) | ~3.0 eV | researchgate.netaps.org |

| Band Gap (Monolayer) | 2.17 eV | aip.org |

Computational Insights into Disorder and Defects

Real-world nickel dihydroxide materials often exhibit various forms of disorder and defects, which can significantly impact their properties and performance. cambridge.orgacs.org Computational methods provide a powerful means to understand the nature and effects of this disorder.

Layered metal hydroxides like Ni(OH)₂ often show non-uniform broadening in their X-ray powder diffraction (XRPD) patterns, which cannot be solely explained by crystallite size effects. cambridge.org DIFFaX simulations of XRPD patterns have shown that different types of disorder have distinct signatures:

Stacking faults and low-incidence turbostratic disorder selectively broaden h0l reflections. cambridge.org

High-incidence turbostratic disorder causes asymmetric broadening of hk0 reflections and extinction of hkl reflections. cambridge.org

Interstratification selectively broadens non-hk0 reflections. cambridge.org

Cation vacancies reduce the relative intensity of the 100 reflection. cambridge.org

These simulations allow for the quantification of different kinds of disorder by comparing them with experimental data. cambridge.org The presence of structural disorder, such as stacking faults, is known to affect the electrochemical activity of nickel hydroxide electrodes. royalsocietypublishing.org Furthermore, computational studies have suggested that local disorder around dopant atoms, such as Fe and Mn, can lead to more defective and less ordered sites. acs.org

Advanced Spectroscopic and Diffraction Techniques for Structural and Electronic Characterization

X-ray Diffraction (XRD) and Related Techniques

X-ray diffraction stands as a fundamental tool for probing the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, one can determine the arrangement of atoms, identify crystalline phases, and assess structural imperfections.

Powder X-ray Diffraction (PXRD) is extensively used for the phase identification of nickel dihydroxide hydrate (B1144303), primarily distinguishing between its two main polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. nih.govcanada.ca These phases exhibit distinct diffraction patterns due to their different crystal structures. The β-phase, isostructural with brucite, presents sharp diffraction lines indicative of a well-ordered structure. core.ac.uk In contrast, the α-phase, a hydrated variant, typically shows broader peaks, suggesting a more disordered or turbostratic nature with stacking faults. nih.govcore.ac.uk

Structural disorder, such as the incorporation of foreign ions, variable hydration levels, and crystal defects like stacking faults, significantly influences the PXRD patterns. nih.gov For instance, stacking fault disorder in β-Ni(OH)₂ leads to selective broadening of diffraction peaks that involve the crystallographic c-axis. nih.gov A novel phase of nickel dihydroxide, which is neither α nor β but an interstratification of both, has also been identified through its unique PXRD pattern featuring a characteristic low-angle reflection. core.ac.uk The transformation of α-Ni(OH)₂ to β-Ni(OH)₂ can be monitored by observing the changes in their respective diffraction patterns. nih.gov

Table 1: Comparative PXRD Peak Positions (2θ) for Nickel Dihydroxide Hydrate Polymorphs (Cu Kα radiation)

| Miller Index (hkl) | β-Ni(OH)₂ (2θ) nih.gov | α-Ni(OH)₂ (2θ) nih.gov |

| (001) | 19.2° | 11.6° |

| (100) | 33.1° | - |

| (101) | 38.5° | 34.5° |

| (102) | 52.1° | - |

| (110) | 59.1° | 60.5° |

| (111) | 62.7° | - |

For a more detailed and precise structural analysis, Synchrotron X-ray Powder Diffraction (XRPD) is employed. Synchrotron sources produce X-ray beams that are orders of magnitude more intense than conventional laboratory sources, enabling higher resolution, better signal-to-noise ratio, and faster data acquisition. psi.chexcelsusss.com This high-resolution data is crucial for the accurate determination of lattice parameters, bond lengths, and bond angles, and for the subtle differentiation between structurally similar phases. psi.ch

The high brilliance of synchrotron radiation allows for the detection of minor phases and the characterization of materials with low crystallinity. excelsusss.com In the context of this compound, synchrotron XRPD can provide detailed insights into the nature of structural disorder and can be used to monitor subtle structural changes that occur during dynamic processes, such as electrochemical cycling or thermal treatment. researchgate.net The rapid data collection capabilities of synchrotron XRPD also make it ideal for time-resolved studies of phase transformations. excelsusss.comnih.gov

In Situ X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment and electronic structure of nickel atoms within the dihydroxide hydrate matrix during dynamic processes. XAFS is element-specific and does not require long-range crystalline order, making it suitable for studying both crystalline and disordered materials. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the bond distances and coordination numbers of neighboring atoms. researchgate.net

In situ XAFS studies have been instrumental in understanding the structural transformations of this compound during electrochemical charging and discharging. researchgate.netdesy.de For instance, upon oxidation of α-Ni(OH)₂, a significant contraction of the Ni-O and Ni-Ni bond distances has been observed, providing quantitative evidence of the changes in the local structure. researchgate.netcapes.gov.br These studies reveal the dynamic changes in the nickel oxidation state and the local coordination environment, which are critical for understanding the material's electrochemical behavior. researchgate.netdesy.de

Table 2: Changes in Interatomic Distances of α-Ni(OH)₂ Upon Oxidation as Determined by In Situ EXAFS

| Atomic Pair | Discharged State (Å) researchgate.netcapes.gov.br | Charged State (Å) researchgate.netcapes.gov.br |

| Ni-O | 2.05 | 1.86 |

| Ni-Ni | 3.09 | 2.82 |

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations within a material. These techniques are highly sensitive to the local chemical environment, bonding, and symmetry of functional groups, making them excellent tools for characterizing this compound.

FTIR spectroscopy is widely used to identify the functional groups present in this compound. The FTIR spectrum of Ni(OH)₂ is characterized by distinct absorption bands corresponding to the vibrations of hydroxyl groups (O-H) and nickel-oxygen bonds (Ni-O).

A sharp absorption peak typically observed around 3640 cm⁻¹ is attributed to the stretching vibration of non-hydrogen-bonded hydroxyl groups in the β-Ni(OH)₂ lattice. researchgate.net A broader band observed at lower wavenumbers, around 3447 cm⁻¹, corresponds to the stretching mode of hydrogen-bonded hydroxyl groups, which is more prominent in the hydrated α-phase. researchgate.net The presence of intercalated water molecules in the α-phase gives rise to a bending vibration mode (H-O-H) around 1636 cm⁻¹. researchgate.net The vibrations of the Ni-O lattice are typically observed in the far-infrared region.

Table 3: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference(s) |

| ~3640 | ν(O-H) | Stretching of non-hydrogen-bonded hydroxyl groups | researchgate.net |

| ~3447 | ν(O-H) | Stretching of hydrogen-bonded hydroxyl groups | researchgate.net |

| ~1636 | δ(H-O-H) | Bending of intercalated water molecules | researchgate.net |

| ~530 | ν(Ni-O) | Ni-O lattice stretching | canada.ca |

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to the framework vibrations of the Ni(OH)₂ lattice and can be used to distinguish between its polymorphs. Factor group analysis predicts four Raman-active modes for the β-Ni(OH)₂ phase. researchgate.net The strong O-H stretching modes in the Raman spectra serve as fingerprints for identifying the different phases of nickel hydroxide (B78521). canada.ca

For β-Ni(OH)₂, a prominent Raman band is observed around 3600 cm⁻¹, corresponding to the symmetric O-H stretching vibration. The α-phase exhibits a broader and more complex O-H stretching region due to the presence of intercalated water and structural disorder. Lattice vibrations involving Ni-O bonds are observed at lower frequencies. For example, a strong band around 450 cm⁻¹ is characteristic of the Ni-O stretching mode in β-Ni(OH)₂. In situ Raman spectroscopy has proven to be a valuable tool for monitoring the phase transformations of this compound during chemical aging and electrochemical processes in real-time. nih.govosti.gov

Table 4: Prominent Raman Bands of this compound Polymorphs

| Wavenumber (cm⁻¹) | Assignment | Polymorph | Reference(s) |

| ~3600 | O-H stretch | β-Ni(OH)₂ | canada.ca |

| ~450 | Ni-O stretch (A₁g) | β-Ni(OH)₂ | canada.caresearchgate.net |

| ~315 | Ni-OH bend (Eg) | β-Ni(OH)₂ | researchgate.net |

| ~460 | Lattice mode | α-Ni(OH)₂ | researchgate.net |

Electron Microscopy for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface topography and morphology of this compound. SEM analysis reveals a variety of morphologies depending on the synthesis conditions.

Studies have demonstrated that nickel dihydroxide can manifest as stratified granules with a coarse texture and uneven clustering, which is indicative of the β-Ni(OH)₂ phase. researchgate.net The morphology can also present as spherical-like nanoparticles that form agglomerated nanoclusters. researchgate.net Further investigations using SEM have shown that single-layered Ni(OH)₂ can form nanosheets that maintain a hexagonal shape even after electrochemical cycling, though the surface may become rougher. amazonaws.com The particle morphology is influenced by the synthesis method; for instance, chemical precipitation at high supersaturation has been studied to understand its effect on the resulting structure. researchgate.net In spent commercial batteries, SEM has been used to observe degradation phenomena such as electrode swelling and the formation of metallic nickel within the positive electrode composed of nickel hydroxide. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) provides critical information on the elemental composition and chemical oxidation states of the near-surface region of this compound. The analysis of Ni 2p and O 1s core-level spectra is particularly challenging due to complex peak shapes arising from multiplet splitting and satellite structures. researchgate.netsurfacesciencewestern.com

For Ni(OH)₂, the Ni 2p₃/₂ spectrum is characterized by a main peak and prominent satellite features. xpsfitting.comnih.gov Deconvolution of this spectrum is essential to distinguish between different nickel species like metallic Ni, NiO, and Ni(OH)₂. researchgate.net XPS analysis of α-Ni(OH)₂, with a composition determined by thermogravimetry to be 3Ni(OH)₂·2H₂O, has been reported, providing reference spectra for this hydrated form. aip.org The binding energy of the Ni 2p₃/₂ peak for Ni(OH)₂ is typically observed at a higher energy compared to metallic nickel. researchgate.net The presence of hydroxide is confirmed by the O 1s spectrum, which can be deconvoluted to separate contributions from hydroxides (OH⁻) and oxides (O²⁻).

A prominent peak for the Ni²⁺ oxidation state in XPS spectra confirms the successful precipitation of nickel hydroxide. researchgate.net Quantitative analysis requires fitting the complex Ni 2p spectra with standard component peaks derived from reference samples of Ni, NiO, and Ni(OH)₂. surfacesciencewestern.comxpsfitting.com

Below is a table summarizing typical binding energies for nickel species observed in XPS analysis.

| Species | Ni 2p₃/₂ Binding Energy (eV) | Key Spectral Features |

| Metallic Nickel (Ni) | ~852.5 - 852.6 | Asymmetric main peak |

| Nickel Oxide (NiO) | ~853.5 - 855.0 | Complex multiplet splitting |

| Nickel Hydroxide (Ni(OH)₂) | ~855.0 - 856.0 | Strong shake-up satellite peaks |

Note: Binding energies can vary slightly depending on instrument calibration and charge referencing. surfacesciencewestern.comxpsfitting.com

Thermogravimetric Analysis (TGA) for Hydration and Decomposition Behavior

Thermogravimetric Analysis (TGA) is an essential technique for quantifying the water content and studying the thermal decomposition pathway of this compound. nih.gov TGA measures the change in a sample's mass as a function of temperature, allowing for the differentiation between various types of water based on their removal temperatures. nih.gov

The decomposition of nickel dihydroxide typically proceeds in distinct stages:

Removal of Surface/Adsorbed Water: This weakly bound water is typically removed at relatively low temperatures, around 80-110°C. nih.gov

Removal of Interlayer Water: In α-Ni(OH)₂, which is intrinsically hydrated, the removal of intercalated water molecules occurs at higher temperatures, often between 240-300°C. nih.gov For hydrated β-Ni(OH)₂, incorporated water can be removed at approximately 160°C. nih.gov

Decomposition of Hydroxide: The dehydroxylation of Ni(OH)₂ to form nickel oxide (NiO) and water vapor occurs at higher temperatures. This process can be a broad feature occurring over a range from 170°C to over 500°C for β-Ni(OH)₂. nih.gov In some cases, the removal of interlayer water can occur concurrently with the decomposition of the hydroxide. nih.gov

The following table outlines the typical temperature ranges for mass loss events in the TGA of nickel dihydroxide hydrates.

| Mass Loss Event | Compound Phase | Temperature Range (°C) | Associated Species Removed |

| Surface Water Removal | β-Ni(OH)₂ | 80 - 90 | Adsorbed H₂O |

| Interlayer/Incorporated Water Removal | β-Ni(OH)₂ | ~160 | Interlayer H₂O |

| Decomposition to NiO | β-Ni(OH)₂ | 170 - 525 | Structural OH⁻ (as H₂O) |

| Interlayer Water Removal & Decomposition | α-Ni(OH)₂ | 240 - 300 | Interlayer H₂O and Structural OH⁻ |

Electrochemical and Catalytic Performance Mechanisms of Nickel Hydroxide Hydrates

Electrocatalysis: Reaction Mechanisms and Active Sites

Nickel dihydroxide hydrate (B1144303) is a versatile electrocatalyst, demonstrating activity for several key electrochemical reactions. The underlying mechanism often involves the in-situ formation of nickel oxyhydroxide (NiOOH) as the active species.

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Nickel hydroxide (B78521), particularly in its oxyhydroxide form (NiOOH), is one of the most effective non-precious metal catalysts for OER in alkaline media. The reaction mechanism is generally understood to proceed through a series of proton-coupled electron transfer steps involving adsorbed intermediates on the catalyst surface. The active sites are typically considered to be the nickel centers, which cycle between different oxidation states (Ni²⁺, Ni³⁺, and potentially Ni⁴⁺).

The formation of NiOOH from Ni(OH)₂ under anodic potential is a key step, with the β-NiOOH phase often implicated in OER catalysis. mrforum.com The subsequent steps involve the adsorption of hydroxide ions onto the NiOOH surface, followed by deprotonation and the formation of O-O bonds, ultimately leading to the release of molecular oxygen. The incorporation of other elements, such as iron, into the nickel hydroxide structure has been shown to significantly enhance OER activity.

Various studies have reported a range of overpotentials and Tafel slopes for Ni(OH)₂-based OER catalysts, which are influenced by factors like catalyst loading, electrolyte concentration, and the formation of gas bubbles on the electrode surface. nih.gov For instance, at low current densities (<5 mA cm⁻²), a Tafel slope of approximately 30 mV dec⁻¹ has been observed for Ni₈₀Fe₂₀OOH, which increases at higher current densities due to non-kinetic effects. nih.gov

Table 1: Comparison of OER Performance for Ni-based Electrocatalysts

| Catalyst | Overpotential at 100 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |

|---|---|---|---|---|

| Ni-Zn-Fe | Decreases with plating current density up to 160 mA/cm² | 26–33 | 1 M KOH | mdpi.com |

| NiFe-LDH (hydrothermal) | Lower than co-precipitation method | 33 | Not specified | mrforum.com |

| β-Ni(OH)₂ (after cycling) | Lower than before cycling | 43 | Not specified | mrforum.com |

In alkaline media, the hydrogen evolution reaction (HER) is a crucial counterpart to the OER for water splitting. Nickel dihydroxide hydrate can also catalyze the HER. The reaction in alkaline solution involves an initial water dissociation step (Volmer step) to produce adsorbed hydrogen, followed by either an electrochemical desorption step (Heyrovsky step) or a chemical recombination step (Tafel step).

Density functional theory (DFT) calculations have suggested that the phase of Ni(OH)₂ plays a significant role in its HER activity, with β-Ni(OH)₂ demonstrating more effective hydrogen adsorption than α-Ni(OH)₂. rsc.org Furthermore, creating a heterostructure by loading nickel nanoparticles onto the surface of Ni(OH)₂ can improve electrical conductivity and facilitate the Volmer step. rsc.org Experimental results have shown that Ni/β-Ni(OH)₂ nanosheet arrays can achieve a current density of 10 mA cm⁻² at an overpotential of 58 mV in alkaline solution. rsc.org In some cases, nickel hydroxide on the catalyst surface is believed to facilitate the water dissociation step, providing protons for the subsequent generation of H₂. arxiv.orgrsc.org

Table 2: HER Performance of Ni(OH)₂-based Catalysts

| Catalyst | Overpotential at 10 mA/cm² (mV) | Electrolyte | Reference |

|---|---|---|---|

| Ni/β-Ni(OH)₂ NSAs | 58 | Alkaline solution | rsc.org |

| Ni/β-Ni(OH)₂ NSAs | 62 | Alkaline seawater | rsc.org |

Similar to other electrocatalytic reactions involving nickel hydroxide, the in-situ formation of NiOOH is considered a key step in the HOR mechanism. researchgate.net Studies have shown that the crystalline phase of Ni(OH)₂ influences its HOR activity, with Ni/β-Ni(OH)₂ nanosheet arrays exhibiting better performance than their Ni/α-Ni(OH)₂ counterparts. rsc.org When used as a bifunctional electrocatalyst for hydrazine-assisted water splitting, Ni/β-Ni(OH)₂ nanosheet arrays required a cell voltage of only 0.16 V to achieve a current density of 10 mA cm⁻² in alkaline solution. rsc.org The synergistic interaction between nickel and iron in NiFe-hydroxide/sulfide heterostructures has also been shown to enhance catalytic activity for hydrazine (B178648) oxidation. dntb.gov.ua

This compound is an effective catalyst for the electrooxidation of small organic molecules, such as ethanol (B145695), in alkaline media. The mechanism for ethanol oxidation on Ni(OH)₂-based catalysts is generally accepted to be an autocatalytic cycle involving the Ni(OH)₂/NiOOH redox couple. mdpi.com In this process, Ni(OH)₂ is first electrochemically oxidized to NiOOH. The NiOOH then chemically oxidizes ethanol, during which it is reduced back to Ni(OH)₂, completing the catalytic cycle. mdpi.com

The oxidation of ethanol on these catalysts can lead to the formation of acetate (B1210297) as the primary product at lower potentials. acs.org At higher potentials, further oxidation to carbonate ions can occur. acs.org The α-phase of Ni(OH)₂ has been reported to be more active for the ethanol oxidation reaction than the β-phase. mdpi.com For instance, α-Ni(OH)₂ microspheres with nanoflakes have achieved a current density of 24.4 mA cm⁻² at 1.55 V (vs. RHE). mdpi.com The presence of oxophilic Ni(OH)₂ on the surface of other catalysts, such as Pt-Cu, can enhance CO tolerance by facilitating water dissociation to produce adsorbed OH, which promotes the complete oxidation of CO to CO₂. frontiersin.orgmdpi.com

Table 3: Performance of Ni(OH)₂-based Catalysts in Ethanol Oxidation

| Catalyst | Current Density (mA cm⁻²) | Potential (V vs. RHE) | Primary Product | Reference |

|---|---|---|---|---|

| α-Ni(OH)₂ microspheres with nanoflakes | 24.4 | 1.55 | Not specified | mdpi.com |

| β-Ni(OH)₂ nanoparticles | Not specified | Low potentials | Acetate | acs.org |

The electrocatalytic performance of this compound is intricately linked to its structural properties. Key factors influencing its activity include the crystalline phase (α or β), degree of crystallinity, and morphology.

The α-phase of Ni(OH)₂ is generally considered to be more electrochemically active than the more crystalline and thermodynamically stable β-phase. rsc.orgrsc.org This is attributed to the more disordered structure of α-Ni(OH)₂ and its ability to be oxidized to γ-NiOOH, which has a higher average nickel oxidation state compared to the β-NiOOH formed from β-Ni(OH)₂. rsc.org The larger interlayer spacing in α-Ni(OH)₂ facilitates the intercalation of ions and solvent molecules, which is beneficial for electrochemical reactions. rsc.org In contrast, well-crystallized β-Ni(OH)₂ often exhibits lower electrochemical activity. nih.gov

However, for the HER, DFT calculations and experimental results suggest that β-Ni(OH)₂ has superior activity due to more favorable hydrogen adsorption. rsc.org This highlights that the optimal phase can be reaction-dependent. The morphology of the catalyst also plays a crucial role, with nanostructured materials offering a higher surface area and a greater number of active sites.

Photocatalysis: Mechanisms and Efficiency Enhancement

The primary mechanism involves the transfer of photogenerated electrons from the conduction band of the semiconductor to the Ni(OH)₂ co-catalyst. acs.orgresearchgate.net This charge separation is crucial as it inhibits the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic reaction. nih.govacs.org Once the electrons are transferred to the Ni(OH)₂, it is believed that Ni²⁺ is partially reduced to metallic nickel (Ni⁰). acs.orgresearchgate.net These in-situ formed Ni⁰ nanoparticles then act as the active sites for the reduction of protons (H⁺) to produce hydrogen gas (H₂). acs.orgresearchgate.net

The efficiency of this process can be enhanced by optimizing the loading amount of the Ni(OH)₂ co-catalyst. For example, an optimal loading of 0.23 mol% Ni(OH)₂ on TiO₂ resulted in a hydrogen production rate of 3056 µmol h⁻¹ g⁻¹, which was over 223 times higher than that of pure TiO₂. acs.org Similarly, a 0.5 mol% loading of Ni(OH)₂ on g-C₃N₄ yielded a hydrogen production rate of 7.6 µmol h⁻¹, approaching the performance of a platinum co-catalyst. rsc.org The hierarchical mesoporous structure of some nickel carbonate hydroxide hydrates has also been shown to be beneficial for photocatalytic hydrogen evolution. rsc.orgresearchgate.netrsc.org

Table 4: Photocatalytic Hydrogen Production using Ni(OH)₂ as a Co-catalyst

| Photocatalyst System | H₂ Production Rate | Apparent Quantum Efficiency (AQE) | Reference |

|---|---|---|---|

| 0.23 mol% Ni(OH)₂/TiO₂ | 3056 µmol h⁻¹ g⁻¹ | 12.4% | acs.orgresearchgate.net |

| 0.5 mol% Ni(OH)₂/g-C₃N₄ | 7.6 µmol h⁻¹ | 1.1% at 420 nm | rsc.org |

| Ni(OH)₂/Cd₀.₉Zn₀.₁S | 132.93 mmol h⁻¹ g⁻¹ | 76.5% at 460 nm | nih.govacs.org |

| Ni₂(CO₃)(OH)₂·4H₂O | 10 µmol g⁻¹ h⁻¹ | Not specified | rsc.orgresearchgate.netrsc.org |

Photocatalytic Hydrogen Evolution from Water Splitting

When used as a co-catalyst, typically with a semiconductor photocatalyst, Ni(OH)₂ facilitates the migration of photogenerated electrons and holes. The excited electrons from the primary photocatalyst are transferred to the Ni(OH)₂ co-catalyst. This transfer effectively reduces the recombination of electron-hole pairs, a major limiting factor in photocatalytic efficiency. nih.gov By preventing recombination, more electrons are available to participate in the reduction of protons (H⁺) to produce hydrogen gas (H₂). nih.gov

Furthermore, nickel hydroxide provides more active sites for the photocatalytic reactions to occur. nih.gov Studies on composite photocatalysts, such as Cd₀.₅Zn₀.₅S/Ni(OH)₂, have shown that the presence of the Ni(OH)₂ co-catalyst significantly enhances the rate of hydrogen production. For instance, the CZS/Ni-10 composite exhibited a hydrogen evolution performance of 46.6 mmol g⁻¹ h⁻¹, which was 8.4 times higher than that of the pristine CZS material. nih.gov This enhancement is attributed to the synergistic effect where Ni(OH)₂ accelerates the separation of photogenerated carriers. nih.gov

The performance of Ni(OH)₂ as a co-catalyst is also influenced by its morphology and dispersion. Highly dispersed Ni(OH)₂ nanoparticles, with sizes around 10 nm, have been shown to be particularly effective. acs.org When deposited on a g-C₃N₄ photocatalyst, these nanoparticles led to a hydrogen production rate of approximately 19 mmol g⁻¹ h⁻¹. acs.org This high efficiency is linked to the uniform dispersion of the co-catalyst, which maximizes the interface with the primary photocatalyst for charge transfer. acs.org

The table below summarizes the performance of composite photocatalysts utilizing this compound.

| Composite Material | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Enhancement Factor (vs. pristine photocatalyst) | Key Mechanistic Insight |

|---|---|---|---|

| Cd₀.₅Zn₀.₅S/Ni(OH)₂ | 46.6 | 8.4 | Ni(OH)₂ facilitates migration of charge carriers and provides more reaction sites. nih.gov |

| Ni(OH)₂/g-C₃N₄ | ~19 | N/A | Ni(OH)₂ enhances the separation of photogenerated carriers. acs.org |

Photocatalytic CO₂ Reduction

This compound plays a significant role in heterogeneous photocatalytic systems for the reduction of carbon dioxide (CO₂) into valuable fuels and chemicals. Its function is primarily associated with enhancing the efficiency of CO₂ conversion by improving charge separation and transfer, and providing active sites for the reaction.

In hybrid photocatalysts, such as Ni(OH)₂ encapsulated in nitrogen-doped carbon (Ni(OH)₂/NC), nickel hydroxide acts as a crucial component for the selective reduction of CO₂. The mechanism involves the activation of CO₂ molecules at the catalytic centers. Theoretical and experimental studies suggest that the electronic properties of the nickel sites are critical. For instance, in certain nickel-based catalysts, an upward shift in the Ni d-band center can lead to lower Gibbs free energies for the formation of key intermediates like *CO₂ and *COOH, thus facilitating the conversion process. researchgate.net

While research on pure Ni(OH)₂ as a photocatalyst for CO₂ reduction is limited, its role in composite materials highlights its potential. Nickel-based materials, in general, are recognized for enhancing photocatalytic activity by promoting light absorption and minimizing charge recombination. researchgate.net The presence of a hydroxide layer can influence the binding behavior of intermediates. For example, in copper-based systems, a Cu(OH)₂ layer was found to promote the adsorption of CO, a key intermediate in CO₂ reduction, suggesting that hydroxide species can play a crucial role in the reaction pathway. acs.org

The efficiency of photocatalytic CO₂ reduction is often evaluated by the production rate and selectivity of the products, such as carbon monoxide (CO) or methane (B114726) (CH₄). Nickel-based systems have demonstrated high selectivity for CO production. researchgate.net The presence of water can also significantly affect the process, with surface hydration of nickel hydroxides facilitating the reversible adsorption of CO₂ from the air. acs.org

Charge Storage Mechanisms in Supercapacitors and Battery Electrodes

Intercalation and Deintercalation Processes of Protons/Ions

The charge storage mechanism in this compound electrodes, particularly in alkaline electrolytes, involves a complex interplay of surface-dependent capacitive charging and intercalation processes. researchgate.net The layered crystal structure of Ni(OH)₂, specifically the α- and β-polymorphs, allows for the insertion and removal of protons (H⁺) and other ions from the electrolyte.

During the charging process, protons are extracted from the Ni(OH)₂ lattice, and to maintain charge neutrality, cations from the electrolyte (like K⁺) can be inserted into the interlayer space. acs.org This process is particularly relevant for the transformation between α-Ni(OH)₂ and γ-NiOOH, where the interlayer spacing, or gallery height, increases to accommodate cations and water molecules. acs.org The reverse process, deintercalation of cations and intercalation of protons, occurs during discharge.

The extent of intercalation is influenced by the material's morphology. For nanoscale nickel hydroxide, there is evidence of a charging "skin," suggesting that intercalation may be limited to a certain depth from the surface, especially at high charge/discharge rates. researchgate.net Studies using isotopic labeling with deuterium (B1214612) ions have confirmed their ingress into the material, with the depth of penetration dependent on the number of charge cycles. researchgate.net This indicates that the bulk of the material participates in charge storage through intercalation, although it may not be fully utilized under all conditions.

The ability of α- and γ-phases to exchange ions and molecules with the electrolyte distinguishes them from typical intercalation compounds and makes their electrochemical behavior dependent on the electrolyte's state. mdpi.com

Redox Reactions and Charge Transfer Dynamics

The fundamental charge storage mechanism in this compound electrodes is based on the reversible redox reaction between Ni(II) and Ni(III) states. In an alkaline electrolyte, Ni(OH)₂ is oxidized to nickel oxyhydroxide (NiOOH) during charging, and NiOOH is reduced back to Ni(OH)₂ during discharging. researchgate.net

The primary redox reaction can be represented as:

Ni(OH)₂ + OH⁻ ↔ NiOOH + H₂O + e⁻

This reaction involves the transfer of both protons and electrons. The kinetics of this charge transfer are crucial for the performance of the electrode, affecting its rate capability and power density. The process is considered a Faradaic pseudocapacitive mechanism, where fast surface redox reactions contribute to high capacitance. researchgate.net

Impedance spectroscopy studies help to deconvolute the different contributions to charge storage, including non-Faradaic double-layer capacitance, surface Faradaic pseudocapacitance, and the intercalation reactions. researchgate.net These studies provide insights into the charge transfer resistance and the diffusion of ions within the electrode structure.

Phase Transitions During Cycling and Their Impact on Performance

During electrochemical cycling, this compound undergoes distinct phase transitions that significantly impact its performance, including its capacity, cycle life, and structural stability. The specific phases involved are described by the Bode diagram, which outlines the relationships between α-Ni(OH)₂, β-Ni(OH)₂, γ-NiOOH, and β-NiOOH. acs.org

Typically, the charging of the more stable β-Ni(OH)₂ phase leads to the formation of β-NiOOH. researchgate.netmdpi.com This transformation involves the oxidation of Ni(II) to Ni(III). Upon further charging or overcharging, β-NiOOH can convert to γ-NiOOH. acs.org This latter transformation is associated with a higher theoretical capacity because the average oxidation state of nickel in γ-NiOOH can exceed +3. acs.org

The α-Ni(OH)₂ phase, which is less stable in alkaline electrolytes, transforms into γ-NiOOH upon charging. researchgate.net The α-γ transition is particularly interesting as it can involve more than one electron transfer per nickel atom, leading to higher specific capacities. acs.org However, the formation of the γ-NiOOH phase is accompanied by a significant expansion of the crystal lattice due to the intercalation of water and electrolyte cations. acs.org This swelling can induce mechanical stress in the electrode, leading to structural degradation and capacity fading over repeated cycles.

The reversibility of these phase transitions is crucial for the cycle life of the electrode. The β-Ni(OH)₂ to β-NiOOH transition is generally considered to be highly reversible. researchgate.net However, the formation of the γ-phase can be less reversible and can lead to the accumulation of inactive material. The presence of certain additives can either promote or inhibit the formation of the γ-phase, thereby influencing the electrode's long-term stability. researchgate.net

The table below summarizes the key phase transitions and their characteristics.

| Initial Phase | Charged Phase | Key Characteristics | Impact on Performance |

|---|---|---|---|

| β-Ni(OH)₂ | β-NiOOH | Reversible one-electron transfer (Ni²⁺ → Ni³⁺). researchgate.net | Good cycling stability, standard capacity. researchgate.net |

| α-Ni(OH)₂ | γ-NiOOH | Can involve >1 electron transfer per Ni atom. acs.org | Higher initial capacity, but can lead to structural instability. acs.org |

| β-NiOOH | γ-NiOOH | Occurs on overcharging, involves lattice expansion. acs.org | Increases capacity but can cause mechanical stress and capacity fade. acs.org |

Electrochemical Sensing Mechanisms

This compound is a prominent material in the development of non-enzymatic electrochemical sensors, particularly for the detection of glucose. rsc.orgrsc.org The sensing mechanism is based on the electrocatalytic oxidation of the target analyte on the surface of the Ni(OH)₂-modified electrode.

The core of the sensing mechanism lies in the redox couple of Ni(II)/Ni(III). In an alkaline medium, the Ni(OH)₂ on the electrode surface is first oxidized to nickel oxyhydroxide (NiOOH) at a specific potential. This NiOOH is a strong oxidizing agent and serves as the active species for the catalytic oxidation of glucose. chemrxiv.org

The electrochemical reactions involved in glucose sensing can be summarized as follows:

Activation of the electrode: Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻

Catalytic oxidation of glucose: NiOOH + glucose → Ni(OH)₂ + gluconolactone (B72293)

During the second step, Ni(III) in NiOOH is reduced back to Ni(II) in Ni(OH)₂, and in the process, glucose is oxidized. This redox cycle generates an electrical current that is proportional to the concentration of glucose in the sample. chemrxiv.org The regeneration of the Ni(OH)₂ active sites allows for continuous detection.

The high sensitivity of Ni(OH)₂-based sensors is attributed to several factors. The nanostructured morphology of the nickel hydroxide, such as nanoflakes or nanoparticles, provides a large surface area with numerous active sites for the reaction. This enhances the interaction between the electrode and the analyte, leading to a stronger signal. Additionally, strong adhesion between the nickel hydroxide and the underlying electrode substrate ensures efficient charge transfer and good stability. rsc.org

The performance of these sensors is characterized by their sensitivity, detection limit, linear range, and selectivity. For example, a sensor made of Ni(OH)₂ modified nitrogen-incorporated nanodiamond showed sensitivities of 3.20 and 1.41 mA mM⁻¹ cm⁻² in two different linear ranges, with a low detection limit of 1.2 μM. rsc.org Similarly, a sensor based on a Ni(OH)₂/chitosan composite demonstrated a wide linear range from 0.2 to 10.0 mM with a sensitivity of 913 μA mM⁻¹ cm⁻². nih.gov

The table below presents the performance of various Ni(OH)₂-based electrochemical sensors for glucose detection.

| Electrode Modification | Sensitivity (mA mM⁻¹ cm⁻²) | Linear Range (mM) | Detection Limit (μM) |

|---|---|---|---|

| Ni(OH)₂ on Nitrogen-Incorporated Nanodiamond | 3.20 / 1.41 | 0.02-1 / 1-9 | 1.2 |

| Ni(OH)₂/C Composite | N/A | 1-11 | N/A |

| Ni(OH)₂/Chitosan on Screen-Printed Electrode | 0.913 | 0.2-10.0 | 17.4 |

| CeO₂/Ni(OH)₂ Nanocomposite | 0.594 | 0.002-6.62 | 1.13 |

| Ni(OH)₂ Flakes on Ni Foam | 2.6174 | N/A | N/A |

Electrochromic Mechanisms and Device Performance

The electrochromic properties of this compound are harnessed in smart windows and other display technologies. The fundamental mechanism involves a reversible color change upon the application of an electrical voltage. This transformation is rooted in the electrochemical conversion between the transparent nickel (II) hydroxide, Ni(OH)₂, and the colored nickel (III) oxyhydroxide, NiOOH. researchgate.netaiche.org

The process is initiated by the extraction of charge (protons and electrons) from the nickel hydroxide film, leading to its oxidation. aiche.org In an alkaline electrolyte, the reaction can be represented as:

Ni(OH)₂ (transparent) ↔ NiOOH (colored) + H⁺ + e⁻

This reaction is reversible, allowing the material to switch between its transparent and colored states. The introduction of ions, typically protons (H⁺) or hydroxyl ions (OH⁻) from an electrolyte, into the nickel hydroxide structure is crucial for maintaining charge neutrality during the redox reactions. acs.org The porous, granular structure of nickel hydroxide films facilitates the rapid insertion and de-insertion of these ions, which is essential for fast switching times between the colored and bleached states. acs.org

The performance of electrochromic devices based on this compound is evaluated by several key parameters, including optical modulation, switching speed, and cycling stability. Research has demonstrated that the morphology and composition of the nickel hydroxide film significantly influence these performance metrics. For instance, films with a more porous structure exhibit faster coloration and bleaching times due to improved ion diffusion. acs.org The addition of a thin metallic nickel layer between the substrate and the electrochromic film has been shown to enhance coloration degree and oxidation-reduction currents by improving electrical contact and current distribution. acs.org

Table 1: Performance of this compound-Based Electrochromic Devices

| Performance Metric | Reported Value | Conditions | Reference |

| Optical Modulation | ~64% at 550 nm | 1 M KOH electrolyte | acs.org |

| Coloration Time | ~3 seconds | 1 M KOH electrolyte | acs.org |

| Bleaching Time | ~14 seconds | 1 M KOH electrolyte | acs.org |

| Coloration Degree | Higher with ITO-Ni coating | - | acs.org |

| Oxidation-Reduction Currents | Higher with ITO-Ni coating | - | acs.org |

Gas Adsorption Mechanisms and Surface Hydration Effects (e.g., CO₂ capture)

This compound has emerged as a promising material for carbon dioxide (CO₂) capture, with its performance being intricately linked to surface hydration. The mechanism of CO₂ adsorption on nickel hydroxide is not a simple physisorption process but rather involves chemical interactions with the hydrated surface.